Ramiprilat-d4 (hydrochloride)
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Overview
Description
Ramiprilat-d4 (hydrochloride) is a deuterated form of Ramiprilat, which is the active metabolite of Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Ramiprilat-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Ramiprilat due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ramiprilat-d4 (hydrochloride) involves the deuteration of Ramiprilat. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Ramiprilat molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Ramiprilat is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Ramiprilat-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to confirm the deuterium incorporation and the absence of impurities.
Chemical Reactions Analysis
Types of Reactions: Ramiprilat-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in Ramiprilat-d4 can be hydrolyzed to produce the active carboxylic acid form.
Oxidation: Ramiprilat-d4 can undergo oxidation reactions, particularly at the sulfur atom in the molecule.
Substitution: The deuterium atoms in Ramiprilat-d4 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Deuterium-hydrogen exchange can occur in the presence of catalysts such as palladium on carbon.
Major Products:
Hydrolysis: Produces the active carboxylic acid form of Ramiprilat-d4.
Oxidation: Results in oxidized derivatives of Ramiprilat-d4.
Substitution: Leads to the formation of non-deuterated Ramiprilat.
Scientific Research Applications
Ramiprilat-d4 (hydrochloride) is extensively used in scientific research due to its unique properties:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Ramiprilat.
Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of Ramiprilat.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Mechanism of Action
Ramiprilat-d4 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Ramiprilat-d4 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Benazepril: Another ACE inhibitor with similar pharmacological effects.
Fosinopril: An ACE inhibitor with a different chemical structure but similar therapeutic uses.
Quinapril: Another ACE inhibitor used for hypertension and heart failure.
Uniqueness of Ramiprilat-d4 (hydrochloride):
Deuterium Labeling: The presence of deuterium atoms makes Ramiprilat-d4 unique, allowing for precise tracking in pharmacokinetic studies.
Stability: Deuterium incorporation enhances the stability of the compound, making it suitable for long-term studies
Ramiprilat-d4 (hydrochloride) stands out due to its deuterium labeling, which provides significant advantages in scientific research, particularly in the fields of pharmacokinetics and metabolism.
Properties
Molecular Formula |
C21H29ClN2O5 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D; |
InChI Key |
RDOAXUOAUIEDLE-NRCZZWSKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
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